molecular formula C8H11F3N4O2 B2760646 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101197-95-7

4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2760646
CAS No.: 2101197-95-7
M. Wt: 252.197
InChI Key: OHGQAGYXBIMWOD-UHFFFAOYSA-N
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Description

4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with amino, hydroxyethyl, and trifluoroethyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Amination and Hydroxyethylation: The amino group can be introduced through nucleophilic substitution or reductive amination, while the hydroxyethyl group is typically added via alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

    Condensation: The amino group can engage in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazoles.

    Condensation: Formation of imines or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme activities or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicinal chemistry, 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide could be explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the formulation of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoroethyl group may enhance its binding affinity to certain targets due to its electron-withdrawing properties, while the hydroxyethyl and amino groups could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole-3-carboxamide: Lacks the hydroxyethyl and trifluoroethyl groups.

    N-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide: Lacks the amino and trifluoroethyl groups.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide: Lacks the amino and hydroxyethyl groups.

Uniqueness

4-Amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoroethyl group, in particular, can significantly alter its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O2/c9-8(10,11)4-15-3-5(12)6(14-15)7(17)13-1-2-16/h3,16H,1-2,4,12H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGQAGYXBIMWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)NCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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